1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole is a complex organic compound characterized by its unique molecular structure and functional groups. It consists of an imidazole ring, a benzyl group, and a boronate ester derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the pharmacological properties associated with the imidazole moiety.
The compound is classified under the category of boronic acid derivatives and is often utilized in organic synthesis as a building block for more complex molecules. Its chemical formula is with a molecular weight of approximately 284.16 g/mol. The compound is recognized by its CAS number 1351478-35-7 .
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole typically involves two main steps:
For industrial applications, methods may be optimized for higher yields and purity. Techniques such as continuous flow processes can be employed to enhance efficiency while minimizing costs.
The molecular structure of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole features:
The combination of these structural elements results in a compound that exhibits significant versatility in organic synthesis .
The primary chemical reactions involving 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole include:
The mechanism of action for 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole varies based on its application:
Some key physical and chemical properties of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole include:
These properties make it suitable for various applications in organic synthesis and material science .
The compound has several applications in scientific research:
The development of organoboron compounds accelerated with the Nobel-recognized discovery of suzuki coupling (1979), which demanded air-stable boronic acid derivatives. Pinacol esters emerged as solutions, protecting boronic acids from decomposition while maintaining reactivity. Early boron heterocycles like 1-methylimidazole boronic esters (e.g., CAS 1083180-01-1, C₁₀H₁₇BN₂O₂) simplified access to bioactive molecules but lacked structural diversity [9] [10].
The integration of benzyl linkers marked a pivotal innovation, decoupling electronic interactions between boron and nitrogen centers. For example, 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole (hereafter Compound A) spatially separates the imidazole and boronate via a -CH₂- bridge, reducing steric hindrance and enabling orthogonal functionalization. This contrasts with direct aryl-imidazole boronate hybrids (e.g., 1-Methyl-2-(4-(pinacolboron)phenyl)-1H-imidazole, CAS 1394374-23-2), where conjugation limits modularity [3].
Table 1: Evolution of Key Boron-Containing Heterocycles
Compound Type | CAS Number | Molecular Formula | Structural Feature | Limitation Addressed |
---|---|---|---|---|
Early Imidazole Boronates | 1083180-01-1 | C₁₀H₁₇BN₂O₂ | Direct B-imidazole bond | Sensitivity to hydrolysis |
Aryl-Imidazole Boronates | 1394374-23-2 | C₁₆H₂₁BN₂O₂ | Aryl-B bond + N-methylimidazole | Low stability in protic media |
Benzyl-Linked Hybrid (Compound A) | 1351478-35-7 | C₁₆H₂₁BN₂O₂ | Benzyl spacer (CH₂) | Steric flexibility & synthetic versatility |
Compound A exhibits dual reactivity:
Applications span multiple disciplines:
Table 2: Research Applications of Compound A
Application Domain | Role of Compound A | Key Advantage | Research Evidence |
---|---|---|---|
Cross-Coupling Reactions | Boronate donor for aryl-aryl bonds | Stability vs. boronic acids; tolerance to aqueous conditions | Supplier listings (e.g., TRC, AK Scientific) [1] |
Pharmaceutical Intermediates | Building block for tyrosine kinase inhibitors | Imidazole enhances target binding affinity | Structural analogs in bioactivity screens [3] [6] |
Functional Materials | Monomer for self-assembled catalysts | Benzyl spacer prevents electronic quenching | Computational design studies [2] |
The efficacy of Compound A arises from quantifiable electronic and steric parameters:
Electronic Effects: The benzyl spacer (-CH₂-) disrupts conjugation between the imidazole and boronate, confirmed by DFT calculations. This isolation preserves the boronate’s electrophilicity (critical for Suzuki coupling) and the imidazole’s nucleophilicity (pKa ~6.76) [1]. Charge distribution analysis shows negligible polarization across the benzyl bridge, enabling orthogonal reactivity.
Steric Parameters: The pinacol group’s methyl substituents create a protective steric shield (~82° dihedral angle), hindering deboronation. Conversely, the N-benzylimidazole moiety adopts a planar conformation, optimizing metal-coordination geometry. Molecular dynamics simulations reveal that the benzyl linker allows free rotation (energy barrier <3 kcal/mol), facilitating binding-site adaptation [6].
Solvent Interactions: COSMO-RS models predict high solubility in polar aprotic solvents (e.g., DMF, THF) but limited stability in protic media due to boronate hydrolysis. The ortho-substituted pinacol group kinetically stabilizes the boron center, extending half-life in aqueous-organic mixtures [7].
Table 3: Key Theoretical Parameters Governing Compound A's Reactivity
Parameter | Value/Description | Method of Analysis | Functional Implication |
---|---|---|---|
Boron pKa | ~6.76 (predicted) | Computational titration | Hydrolysis resistance in neutral media |
Steric Bulk (Boron) | Protected by pinacol methyl groups | Molecular volume analysis | Suppresses protodeboronation |
Torsional Flexibility | Low rotational barrier (<3 kcal/mol) | DFT/MD simulations | Adaptive binding in catalysis |
Charge Distribution | Isolated imidazole (+0.32e) and boronate (-0.45e) | Natural Population Analysis | Orthogonal reaction pathways |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: